

# 1-(Oxazol-2-yl)ethanone chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(Oxazol-2-yl)ethanone

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## An In-depth Technical Guide to 1-(Oxazol-2-yl)ethanone

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of **1-(Oxazol-2-yl)ethanone** (also known as 2-Acetylloxazole). As a member of the oxazole family, this heterocyclic ketone serves as a valuable building block in medicinal chemistry and materials science. This document consolidates available data, outlines detailed experimental protocols for its analysis, and presents logical workflows for its synthesis and characterization. Information regarding its potential biological activity as a regulator of steroid receptor coactivators is also discussed, highlighting its relevance in drug development.

## Chemical Identity and Structure

**1-(Oxazol-2-yl)ethanone** is an aromatic ketone featuring a five-membered oxazole ring substituted with an acetyl group at the 2-position.[1]

- IUPAC Name: 1-(1,3-Oxazol-2-yl)ethanone[2]
- Synonyms: 2-Acetylloxazole, Ethanone, 1-(2-oxazolyl)-[2][3]

- CAS Number: 77311-07-0[\[2\]](#)
- Molecular Formula: C<sub>5</sub>H<sub>5</sub>NO<sub>2</sub>[\[2\]](#)
- Molecular Weight: 111.10 g/mol [\[2\]](#)

The structural identifiers for this compound are:

- SMILES:CC(=O)C1=NC=CO1[\[2\]](#)
- InChI:InChI=1S/C5H5NO2/c1-4(7)5-6-2-3-8-5/h2-3H,1H3[\[2\]](#)
- InChIKey:QCDUAXSWPGEYBB-UHFFFAOYSA-N[\[2\]](#)

Figure 1: 2D Structure of **1-(Oxazol-2-yl)ethanone**

## Physicochemical Properties

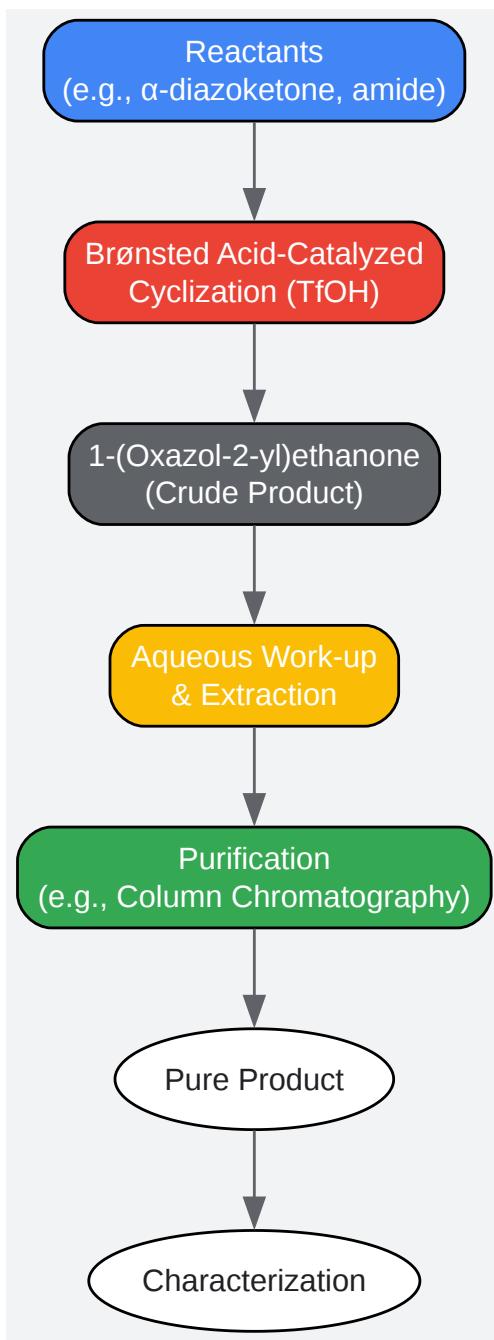
The quantitative physicochemical properties of **1-(Oxazol-2-yl)ethanone** are summarized in the table below. This data is essential for designing experimental conditions, including reaction setups, purification methods, and storage.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	111.10 g/mol	<a href="#">[2]</a>
Boiling Point	177.4 ± 23.0 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[3]</a>
Density	1.145 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	61.1 °C (142.0 °F)	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[4]</a>
pKa	-2.40 ± 0.10 (Predicted)	<a href="#">[3]</a>
LogP	-0.213 (Estimated)	<a href="#">[1]</a>
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	<a href="#">[3]</a>

## Synthesis and Reactivity

While a specific, detailed synthesis protocol for **1-(Oxazol-2-yl)ethanone** is not readily available in the cited literature, general methods for oxazole synthesis can be adapted. One common approach is the reaction of an  $\alpha$ -diazoketone with an amide catalyzed by a Brønsted acid.[5]

The reactivity of the oxazole ring and the acetyl group allows for further chemical modifications. The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition, while the methyl protons are weakly acidic. The oxazole ring itself can participate in various organic reactions, making it a versatile scaffold.[6]



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Figure 2: General Workflow for Synthesis and Purification

## Experimental Protocols: Spectroscopic Characterization

Accurate structural confirmation and purity assessment are critical. The following sections provide generalized, detailed protocols for the spectroscopic analysis of **1-(Oxazol-2-**

yl)ethanone.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.[\[7\]](#)[\[8\]](#)

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the molecular structure and assess purity.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.[\[9\]](#) Ensure the sample is fully dissolved.
- Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$ ).
- $^1\text{H}$  NMR Data Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Expected Signals: The spectrum is expected to show three distinct signals:
    - A singlet around  $\delta$  2.6-2.8 ppm, integrating to 3H (acetyl methyl group,  $-\text{CH}_3$ ).
    - A doublet or singlet around  $\delta$  7.2-7.4 ppm, integrating to 1H (proton at C5 of the oxazole ring).
    - A doublet or singlet around  $\delta$  7.7-7.9 ppm, integrating to 1H (proton at C4 of the oxazole ring).
- $^{13}\text{C}$  NMR Data Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Expected Signals: The spectrum is expected to show five signals:

- One signal in the aliphatic region ( $\delta \sim 25\text{-}30$  ppm) for the acetyl methyl carbon.
- Two signals in the aromatic/heteroaromatic region for the oxazole ring carbons (C4 and C5,  $\delta \sim 125\text{-}145$  ppm).
- One deshielded signal for the oxazole C2 carbon ( $\delta \sim 158\text{-}162$  ppm).
- One signal in the carbonyl region ( $\delta > 185$  ppm) for the acetyl carbonyl carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the molecule based on their characteristic vibrational frequencies.[\[10\]](#)[\[11\]](#)

Objective: To identify the characteristic C=O (ketone) and C=N/C=C (oxazole ring) functional groups.

Methodology:

- Sample Preparation (ATR):
  - Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
  - Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Acquire the sample spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.
- Expected Absorptions:
  - $\sim 3150\text{-}3100\text{ cm}^{-1}$ : C-H stretching of the oxazole ring.

- ~1700-1680 cm<sup>-1</sup>: A strong, sharp absorption band corresponding to the C=O stretching of the acetyl ketone group.
- ~1600-1450 cm<sup>-1</sup>: Multiple bands corresponding to C=N and C=C stretching vibrations within the aromatic oxazole ring.
- ~1360 cm<sup>-1</sup>: C-H bending of the methyl group.

## Mass Spectrometry (MS)

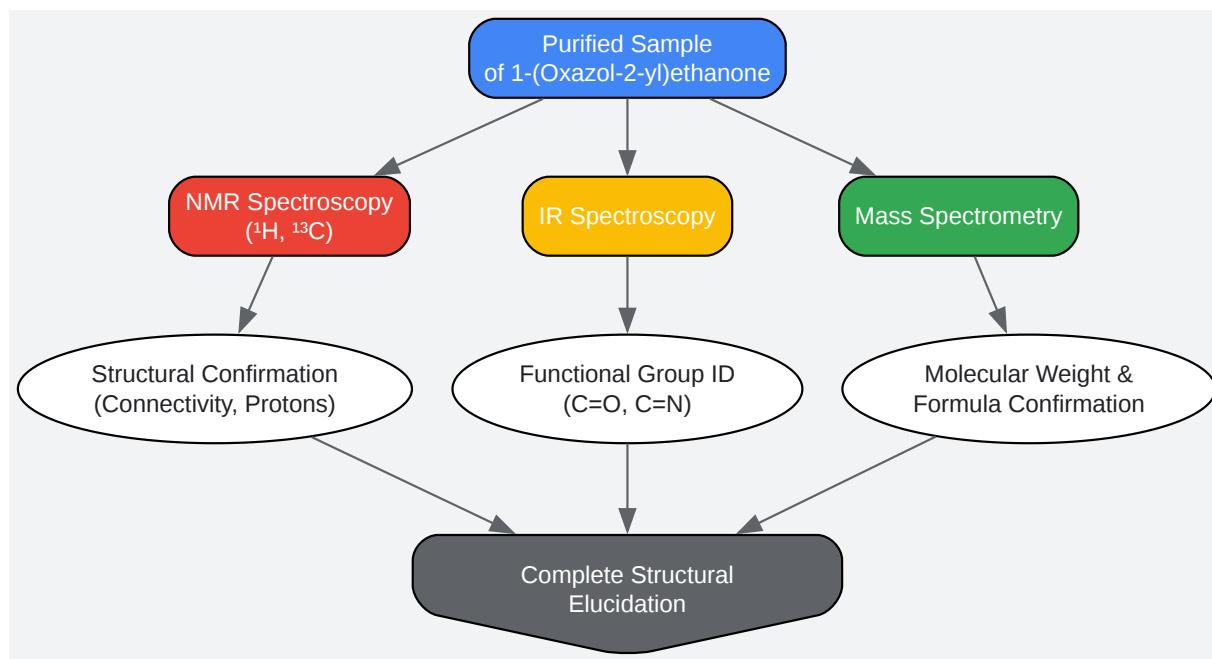
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.[12][13]

Objective: To confirm the molecular weight and elemental composition of the molecule.

Methodology:

- Sample Preparation:
  - Prepare a dilute solution of the sample (~10 µg/mL) in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.[14]
  - If using electrospray ionization (ESI), ensure the sample is free of non-volatile salts.[14]
- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.
- Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and clearly observe the molecular ion.[15] Electron Impact (EI) can also be used to study fragmentation patterns.
- Data Acquisition:
  - Acquire the mass spectrum in positive ion mode.
  - Calibrate the instrument using a known standard to ensure high mass accuracy.[16]
- Expected Results:

- The primary ion observed should be the protonated molecule  $[M+H]^+$  at an  $m/z$  value corresponding to the molecular weight of  $C_5H_5NO_2$  plus a proton (112.0393).
- Accurate mass measurement should confirm the elemental formula within a 5 ppm error margin.



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- To cite this document: BenchChem. [1-(Oxazol-2-yl)ethanone chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319422#1-oxazol-2-yl-ethanone-chemical-properties-and-structure]

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